molecular formula C8H9Cl2NO2 B1392904 2,5-Dichloro-3-(dimethoxymethyl)pyridine CAS No. 1299607-61-6

2,5-Dichloro-3-(dimethoxymethyl)pyridine

Cat. No.: B1392904
CAS No.: 1299607-61-6
M. Wt: 222.07 g/mol
InChI Key: JWEKIYARKOGXPR-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(dimethoxymethyl)pyridine is an organic compound with the molecular formula C8H9Cl2NO2 and a molecular weight of 222.07 g/mol . This compound is characterized by the presence of two chlorine atoms and a dimethoxymethyl group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(dimethoxymethyl)pyridine typically involves the chlorination of 3-(dimethoxymethyl)pyridine. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction can be represented as follows:

3-(dimethoxymethyl)pyridine+Cl2This compound\text{3-(dimethoxymethyl)pyridine} + \text{Cl}_2 \rightarrow \text{this compound} 3-(dimethoxymethyl)pyridine+Cl2​→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(dimethoxymethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The dimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include reduced pyridine derivatives with different functional groups.

Scientific Research Applications

2,5-Dichloro-3-(dimethoxymethyl)pyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(dimethoxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-3-(dimethoxymethyl)pyridine is unique due to its specific substitution pattern, which provides distinct reactivity and versatility in chemical synthesis. The presence of both chlorine atoms and the dimethoxymethyl group allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

2,5-dichloro-3-(dimethoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2/c1-12-8(13-2)6-3-5(9)4-11-7(6)10/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEKIYARKOGXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(N=CC(=C1)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263732
Record name Pyridine, 2,5-dichloro-3-(dimethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299607-61-6
Record name Pyridine, 2,5-dichloro-3-(dimethoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,5-dichloro-3-(dimethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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